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Compound of Interest

Compound Name: Quinolin-3-ylmethanol

Cat. No.: B086302 Get Quote

An In-depth Technical Guide to Quinolin-3-
ylmethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinolin-3-ylmethanol, a key

building block in medicinal chemistry and materials science. This document details its chemical

properties, a robust experimental protocol for its synthesis, and methods for its

characterization, tailored for professionals in research and drug development.

Core Properties of Quinolin-3-ylmethanol
Quinolin-3-ylmethanol is a heterocyclic compound featuring a quinoline ring substituted with a

hydroxymethyl group at the 3-position. Its chemical and physical properties are summarized

below.
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Property Value Citation(s)

Molecular Formula C₁₀H₉NO [1][2]

Molecular Weight 159.18 g/mol [1]

CAS Number 13669-51-7 [2]

IUPAC Name quinolin-3-ylmethanol [1]

Physical Form Solid

Synthesis of Quinolin-3-ylmethanol
A common and effective method for the synthesis of Quinolin-3-ylmethanol is through the

reduction of quinoline-3-carbaldehyde. A detailed experimental protocol for this transformation

is provided below.

Experimental Protocol: Reduction of Quinoline-3-
carbaldehyde
Objective: To synthesize Quinolin-3-ylmethanol by the reduction of quinoline-3-carbaldehyde

using sodium borohydride.

Materials:

Quinoline-3-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equivalent)

in methanol.

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents)

portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with

ethyl acetate (3 x 50 mL).

Washing and Drying: Combine the organic layers and wash with brine, then dry over

anhydrous magnesium sulfate.

Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain

the crude product. Purify the crude product by column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes.

Characterization: Collect the fractions containing the desired product and concentrate under

reduced pressure to yield Quinolin-3-ylmethanol as a solid. Confirm the structure and

purity using NMR and IR spectroscopy.

Characterization of Quinolin-3-ylmethanol
The structure and purity of the synthesized Quinolin-3-ylmethanol can be confirmed using

standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the quinoline ring system, a singlet for the methylene protons (-CH₂-),
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and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will exhibit complex

splitting patterns (doublets, triplets, and multiplets) in the range of δ 7.5-9.0 ppm. The

methylene protons are expected to appear as a singlet around δ 4.8 ppm. The hydroxyl

proton signal is typically observed between δ 2.0-5.0 ppm and its chemical shift can be

concentration-dependent.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten

carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region

of δ 120-150 ppm. The methylene carbon (-CH₂OH) should appear around δ 63 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of Quinolin-3-ylmethanol is expected to exhibit the following characteristic

absorption bands. An FTIR spectrum of a film cast from chloroform has been reported.[1]

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching

vibration of the hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks above 3000 cm⁻¹ corresponding to the C-H stretching

vibrations of the quinoline ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the C-H stretching of the

methylene group.

C=C and C=N Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of

the aromatic quinoline ring.

C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ range due to the C-O

stretching of the primary alcohol.

Biological Context and Signaling Pathways
Quinoline derivatives are a significant class of compounds in drug discovery, known to exhibit a

wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[3][4] One of the key mechanisms through which some quinoline compounds exert

their effects is by modulating critical cellular signaling pathways. For instance, certain quinoline

molecules have been identified as inhibitors of the canonical NF-κB (Nuclear Factor kappa-
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light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a pivotal

regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in

various diseases, including cancer and inflammatory disorders.

Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of

inhibition by quinoline derivatives.
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Caption: Canonical NF-κB signaling pathway with potential inhibition by quinoline derivatives.

The workflow for the synthesis and subsequent characterization of Quinolin-3-ylmethanol is
depicted in the following diagram.
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Caption: Workflow for the synthesis and characterization of Quinolin-3-ylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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